Amidoflumet
Overview
Description
Amidoflumet is a trifluoromethanesulfonanilide compound known for its high miticidal activity, particularly against house dust mites. Discovered by Sumitomo Chemical, it was registered in Japan in 2004. This compound is primarily used as an insecticide and acaricide to control house dust mites, which are major allergens causing asthma and atopic dermatitis .
Mechanism of Action
Target of Action
Amidoflumet is primarily targeted against common house dust mites . It has been found to exhibit high lethal activity against these pests. In particular, this compound has excellent activity against predatory cheyletid mites, which often cause biting injuries to humans .
Mode of Action
It is a trifluoromethanesulfonanilide compound and is known to have a fast action . It exhibits a higher lethal efficacy for the house dust mites that inhabit households in general than conventional agents and is faster acting .
Biochemical Pathways
It is known that the compound interacts with the biological systems of the targeted pests, leading to their death .
Pharmacokinetics
It is known that this compound has superior stability and can be adapted to various types of formulations .
Result of Action
The primary result of this compound’s action is the death of the targeted pests, particularly house dust mites and predatory cheyletid mites . This leads to a reduction in the population of these pests in the treated areas.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It is known that this compound has superior stability, suggesting that it may be resistant to degradation in various environmental conditions .
Biochemical Analysis
Biochemical Properties
Amidoflumet plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. . This compound interacts with enzymes involved in the metabolic pathways of mites, leading to their rapid immobilization and death. The compound’s interaction with these enzymes disrupts normal cellular functions, ultimately resulting in the pest’s demise .
Cellular Effects
This compound affects various types of cells and cellular processes. In house dust mites, it disrupts cellular metabolism and gene expression, leading to oxidative stress and apoptosis. This compound influences cell signaling pathways by inhibiting key enzymes, which results in the accumulation of toxic metabolites and cellular damage . This disruption of cellular processes ultimately leads to the death of the mites.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules within the target organisms. This compound binds to enzymes and proteins, inhibiting their normal function and leading to the accumulation of toxic substances within the cells . This inhibition of enzyme activity disrupts metabolic pathways, causing oxidative stress and cellular damage. Additionally, this compound may alter gene expression, further contributing to its lethal effects on mites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability, maintaining its efficacy over extended periods . Prolonged exposure to this compound can lead to the degradation of the compound, reducing its effectiveness. Long-term studies have shown that this compound can cause persistent cellular damage and oxidative stress in mites, leading to their eventual death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively controls mite populations without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including reproductive and developmental issues in mammals . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its efficacy but increases the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways within mites. It interacts with enzymes and cofactors, disrupting normal metabolic processes and leading to the accumulation of toxic metabolites . This disruption of metabolic pathways results in oxidative stress and cellular damage, ultimately causing the death of the mites. This compound’s impact on metabolic flux and metabolite levels further contributes to its efficacy as an insecticide .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its efficacy. This compound’s distribution within the cells ensures that it reaches its target enzymes and proteins, leading to the disruption of cellular processes and the death of the mites .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cells through targeting signals and post-translational modifications . This localization ensures that this compound interacts with its target enzymes and proteins, inhibiting their function and causing cellular damage. The precise subcellular localization of this compound enhances its efficacy as an insecticide .
Preparation Methods
The synthesis of Amidoflumet involves several steps, starting with the preparation of the trifluoromethanesulfonanilide core. The synthetic route typically includes:
Step 1: Nitration of chlorobenzene to produce nitrochlorobenzene.
Step 2: Reduction of nitrochlorobenzene to produce aminobenzene.
Step 3: Sulfonation of aminobenzene with trifluoromethanesulfonyl chloride to produce trifluoromethanesulfonanilide.
Step 4: Esterification of trifluoromethanesulfonanilide with methanol to produce this compound.
Industrial production methods involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Amidoflumet undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to produce corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and amine derivatives.
Scientific Research Applications
Amidoflumet has several scientific research applications:
Chemistry: Used as a model compound in studying trifluoromethanesulfonanilide chemistry and its derivatives.
Biology: Investigated for its effects on house dust mites and other pests, contributing to the development of new insecticides and acaricides.
Medicine: Explored for its potential in treating allergic conditions caused by house dust mites.
Industry: Utilized in the formulation of household insecticides and acaricides for controlling pests in domestic and public settings
Comparison with Similar Compounds
Amidoflumet is unique among insecticides and acaricides due to its high efficacy against house dust mites and its safety profile for mammals. Similar compounds include:
Metofluthrin: A fluorinated pyrethroid with high knockdown activity against mosquitoes.
α-Pyrone Compounds: Such as 3-[1R-trans-(2-trifluoromethyl)cyclopropanecarbonyl]-4-hydroxy-6-methyl-2-pyrone, known for their insecticidal activity against cockroaches
This compound stands out due to its trifluoromethanesulfonanilide structure, which provides superior stability and efficacy compared to other miticides .
Properties
IUPAC Name |
methyl 5-chloro-2-(trifluoromethylsulfonylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO4S/c1-18-8(15)6-4-5(10)2-3-7(6)14-19(16,17)9(11,12)13/h2-4,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHDSWIXRODKSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057842 | |
Record name | Amidoflumet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84466-05-7 | |
Record name | Amidoflumet [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084466057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amidoflumet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84466-05-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIDOFLUMET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8D88V49HD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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